molecular formula C6H8N2O B1315472 5-Ethylpyrimidin-4-ol CAS No. 25198-98-5

5-Ethylpyrimidin-4-ol

Cat. No.: B1315472
CAS No.: 25198-98-5
M. Wt: 124.14 g/mol
InChI Key: BPNCSGUMGMVACS-UHFFFAOYSA-N
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Description

5-Ethylpyrimidin-4-ol: is a heterocyclic organic compound belonging to the pyrimidine family. It is a colorless liquid with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol. This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

5-Ethylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for “5-Ethylpyrimidin-4-ol” is not available in the sources . It’s important to handle chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidin-4-ol typically involves the reaction of ethylamine with a pyrimidine derivative under controlled conditions. One common method includes the condensation of ethylamine with 4-hydroxypyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Ethylpyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s ability to interact with nucleic acids also makes it a valuable tool in genetic research .

Comparison with Similar Compounds

  • 5-Methylpyrimidin-4-ol
  • 5-Propylpyrimidin-4-ol
  • 5-Butylpyrimidin-4-ol

Comparison: 5-Ethylpyrimidin-4-ol is unique due to its specific ethyl group substitution at the 5-position of the pyrimidine ring. This substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it more suitable for certain applications .

Properties

IUPAC Name

5-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNCSGUMGMVACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497588
Record name 5-Ethylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25198-98-5
Record name 5-Ethylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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